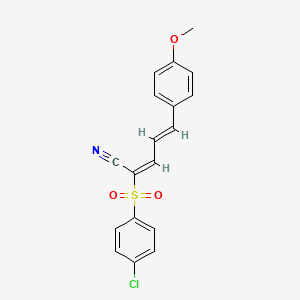

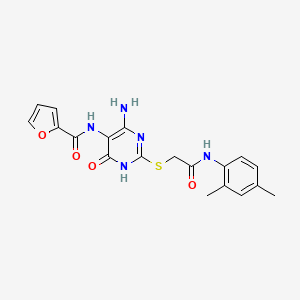

![molecular formula C10H23Cl2N3O B2873703 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride CAS No. 1423024-47-8](/img/structure/B2873703.png)

2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride” is a chemical compound . It is a heterocyclic building block . The compound is used for research and development and is not intended for direct human use .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with (hetero)aromatic C-nucleophiles . For instance, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique

Activated Anilide in Heterocyclic Synthesis

Research into the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives has shown the application of related compounds in creating a variety of heterocyclic structures. These compounds are prepared through reactions involving specific reagents, highlighting the synthetic utility of butanamide derivatives in generating biologically relevant heterocycles (Hafiz, Ramiz, & Sarhan, 2011).

General Synthon for β-Aminoethylation

The reagent di-tert-butyl ethynylimidodicarbonate has been demonstrated as a synthetic equivalent for β-aminoethyl anion, useful for installing ethyleneamine groups in organic molecules. This showcases an approach to aminoethylation that can potentially be applied or adapted for the synthesis of compounds related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride (Beveridge, Hu, Gregoire, & Batey, 2020).

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds

A comprehensive review on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds highlights their reactivity and importance as precursors for various heterocyclic compounds. This underscores the broader chemical utility and synthetic versatility of butanamide derivatives in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Synthesis of Pyrrolidinoindoline Alkaloids

The utility of specific reagents in the formal synthesis of pyrrolidinoindoline alkaloids, such as (±)-CPC-1 and (±)-Alline, demonstrates the relevance of compounds similar to this compound in the synthesis of complex natural products. This research illustrates the compound's potential application in the synthesis of pharmacologically important structures (Beveridge, Hu, Gregoire, & Batey, 2020).

Acetoacetanilides in Heterocyclic Synthesis

Studies on the reactions of acetoacetanilides with various reagents to synthesize thienopyridines and other fused derivatives further exemplify the synthetic utility of compounds structurally related to this compound. These findings highlight the role of butanamide derivatives in the synthesis of heterocyclic compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, interact with their targets leading to antitrypanosomal and antiplasmodial effects .

Biochemical Pathways

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Result of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities .

Propriétés

IUPAC Name |

2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBYKDHQKGNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCN1CCCC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

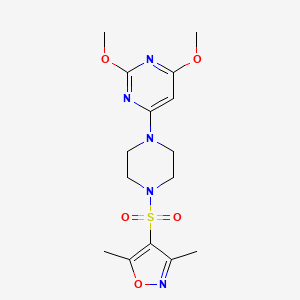

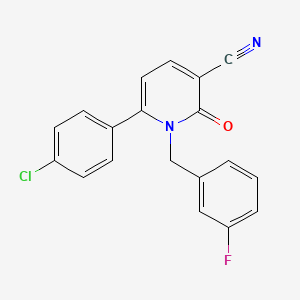

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

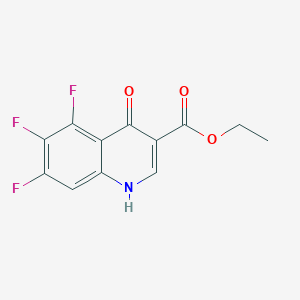

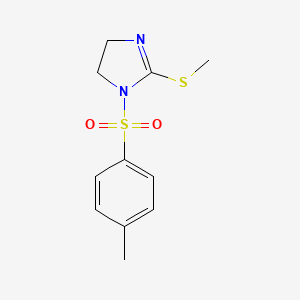

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

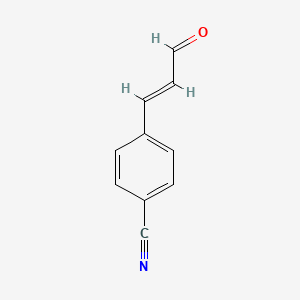

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)